4-amino-N-(6-methylisoquinolin-5-yl)thieno[3,2-d]pyrimidine-7-carboxamide
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Overview
Description
4-amino-N-(6-methylisoquinolin-5-yl)thieno[3,2-d]pyrimidine-7-carboxamide is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a pan-RAF inhibitor, which makes it a promising candidate for cancer treatment. The unique structure of this compound, which includes a thieno[3,2-d]pyrimidine core, contributes to its biological activity and specificity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(6-methylisoquinolin-5-yl)thieno[3,2-d]pyrimidine-7-carboxamide involves several key steps. One efficient method includes a robust and scalable Pd-catalyzed carbonylation reaction to generate the thienopyrimidine core. This is followed by a highly chemoselective Pt/V/C-catalyzed nitro group reduction to access the penultimate intermediate. The final amide coupling is accomplished using N,N,N’,N’-tetramethylchloroformamidinium hexafluorophosphate (TCFH) as the coupling reagent .
Industrial Production Methods
For industrial-scale production, the process is designed to be robust and scalable. The final product is obtained with high yield, purity, and form stability. The methods are capable of producing the compound with upwards of 95% purity .
Chemical Reactions Analysis
Types of Reactions
4-amino-N-(6-methylisoquinolin-5-yl)thieno[3,2-d]pyrimidine-7-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: Commonly used to reduce nitro groups to amines.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalysts like Pt/V/C are employed for nitro group reduction.
Substitution: Various halogenating agents and nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine .
Scientific Research Applications
4-amino-N-(6-methylisoquinolin-5-yl)thieno[3,2-d]pyrimidine-7-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with various biological targets.
Medicine: Investigated as a potential pan-RAF inhibitor for cancer treatment.
Industry: Utilized in the development of pharmaceutical formulations due to its stability and efficacy.
Mechanism of Action
The compound exerts its effects by inhibiting the RAF kinase family, which plays a crucial role in cell signal transduction pathways. By inhibiting these kinases, the compound can interfere with the proliferation of cancer cells. The molecular targets include RAF, FMS, DDR1, and DDR2 kinases .
Comparison with Similar Compounds
Similar Compounds
- 4-amino-N-(1-((3-chloro-2-fluorophenyl)amino)-6-methylisoquinolin-5-yl)thieno[3,2-d]pyrimidine-7-carboxamide
- 4-amino-N-(1-((3-chloro-2-fluorophenyl)amino)-6-methylisoquinolin-5-yl)thieno[3,2-d]pyrimidine-7-carboxamide bis-mesylate salt
Uniqueness
What sets 4-amino-N-(6-methylisoquinolin-5-yl)thieno[3,2-d]pyrimidine-7-carboxamide apart is its high selectivity and potency as a pan-RAF inhibitor. Its unique structure allows for specific interactions with its molecular targets, making it a valuable compound in cancer research and treatment .
Properties
Molecular Formula |
C17H13N5OS |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
4-amino-N-(6-methylisoquinolin-5-yl)thieno[3,2-d]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C17H13N5OS/c1-9-2-3-10-6-19-5-4-11(10)13(9)22-17(23)12-7-24-15-14(12)20-8-21-16(15)18/h2-8H,1H3,(H,22,23)(H2,18,20,21) |
InChI Key |
WFPRKWFCJTUXKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=NC=C2)NC(=O)C3=CSC4=C3N=CN=C4N |
Origin of Product |
United States |
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